![molecular formula C20H16N2O5 B13999228 ethyl 3-[(1,3-dioxoisoindol-2-yl)methyl]-2-oxo-1H-indole-3-carboxylate CAS No. 64230-58-6](/img/structure/B13999228.png)
ethyl 3-[(1,3-dioxoisoindol-2-yl)methyl]-2-oxo-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-INDOLE-3-CARBOXYLICACID, 3-[(1,3-DIHYDRO-1,3-DIOXO-2H-ISOINDOL-2-YL)METHYL]-2,3-DIHYDRO-2-OXO-,ETHYL ESTER is a complex organic compound that belongs to the indole derivative family. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Vorbereitungsmethoden
The synthesis of 1H-INDOLE-3-CARBOXYLICACID, 3-[(1,3-DIHYDRO-1,3-DIOXO-2H-ISOINDOL-2-YL)METHYL]-2,3-DIHYDRO-2-OXO-,ETHYL ESTER can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses phenylhydrazine and cyclohexanone under acidic conditions to form the indole core . Industrial production methods often employ catalytic processes and optimized reaction conditions to enhance yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major Products: The major products formed from these reactions include various substituted indoles, alcohols, and carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
1H-INDOLE-3-CARBOXYLICACID, 3-[(1,3-DIHYDRO-1,3-DIOXO-2H-ISOINDOL-2-YL)METHYL]-2,3-DIHYDRO-2-OXO-,ETHYL ESTER has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-INDOLE-3-CARBOXYLICACID, 3-[(1,3-DIHYDRO-1,3-DIOXO-2H-ISOINDOL-2-YL)METHYL]-2,3-DIHYDRO-2-OXO-,ETHYL ESTER involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity . This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1H-INDOLE-3-CARBOXYLICACID, 3-[(1,3-DIHYDRO-1,3-DIOXO-2H-ISOINDOL-2-YL)METHYL]-2,3-DIHYDRO-2-OXO-,ETHYL ESTER include:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carboxaldehyde: Used in the synthesis of various pharmaceuticals and agrochemicals.
Indole-3-butyric acid: Another plant hormone with applications in agriculture.
These compounds share the indole core structure but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of indole derivatives .
Eigenschaften
CAS-Nummer |
64230-58-6 |
|---|---|
Molekularformel |
C20H16N2O5 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
ethyl 3-[(1,3-dioxoisoindol-2-yl)methyl]-2-oxo-1H-indole-3-carboxylate |
InChI |
InChI=1S/C20H16N2O5/c1-2-27-19(26)20(14-9-5-6-10-15(14)21-18(20)25)11-22-16(23)12-7-3-4-8-13(12)17(22)24/h3-10H,2,11H2,1H3,(H,21,25) |
InChI-Schlüssel |
UHPCBDOMLOYYEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(C2=CC=CC=C2NC1=O)CN3C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methoxy-4-[(4-methylphenyl)sulfonyloxymethyl]-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B13999150.png)
![2-((Dimethylamino)methyl)benzo[d]oxazol-6-amine](/img/structure/B13999158.png)

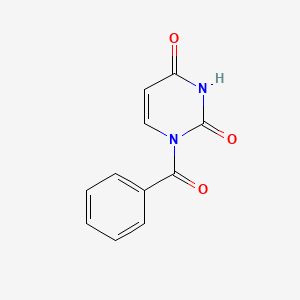
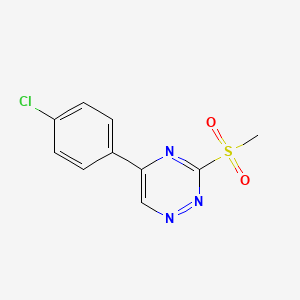
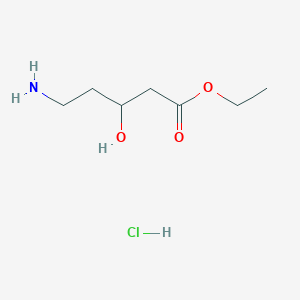
![Methyl 2-[[2-(4,6-diamino-1,3,5-triazin-2-yl)anilino]diazenyl]benzoate](/img/structure/B13999195.png)
![N-[(4-Propan-2-ylphenyl)methylideneamino]benzothiazol-2-amine](/img/structure/B13999201.png)
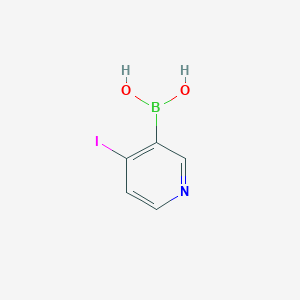
![2-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]acetonitrile](/img/structure/B13999215.png)

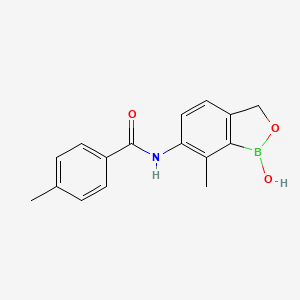
![3-{[({[3,5-Bis(trifluoromethyl)phenyl]methylene}amino)oxy]carbonyl}-2-chloropyridine](/img/structure/B13999227.png)
